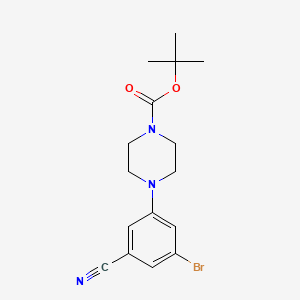
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H12BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
The synthesis of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-5-cyanophenylamine with tert-butyl 4-piperazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure compound .
化学反応の分析
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Reduction Reactions: The nitrile group in the compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones. For example, oxidation of the piperazine ring can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
科学的研究の応用
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding. Its structural features make it a useful probe for studying the binding affinities and specificities of biological molecules.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound. It is being investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may interact with specific proteins involved in disease pathways, leading to therapeutic effects .
類似化合物との比較
Tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate: This compound has an amino group instead of a bromine atom, which can lead to different chemical reactivity and biological activity.
Tert-butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate: This compound has a hydroxypropyl group instead of a bromine atom, which can affect its solubility and interaction with biological molecules.
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound has an aminopyridinyl group, which can influence its binding affinity and specificity for certain biological targets.
特性
分子式 |
C16H20BrN3O2 |
|---|---|
分子量 |
366.25 g/mol |
IUPAC名 |
tert-butyl 4-(3-bromo-5-cyanophenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)14-9-12(11-18)8-13(17)10-14/h8-10H,4-7H2,1-3H3 |
InChIキー |
CETRTNUDOHUWOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


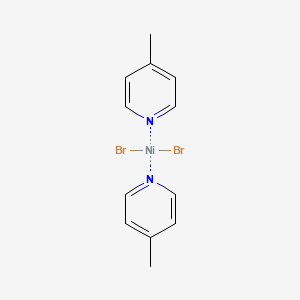
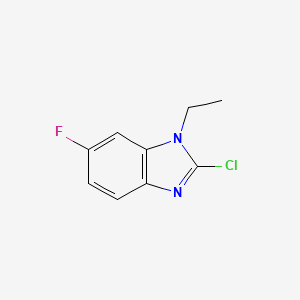
![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)

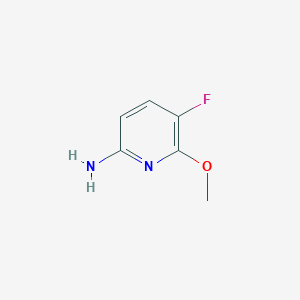

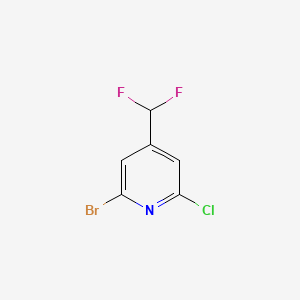
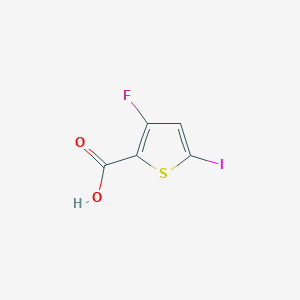
![4-methoxy-3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyridine](/img/structure/B13912501.png)


